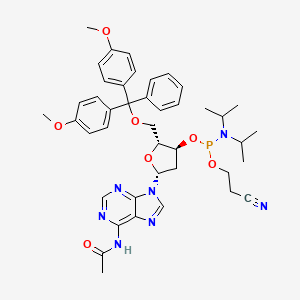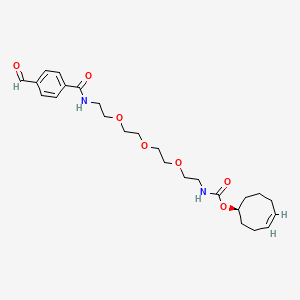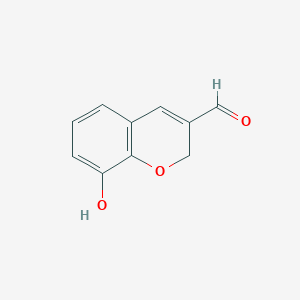
Methylacetamide-PEG3-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylacetamide-PEG3-NH2 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These chimeras are molecules designed to degrade specific proteins by utilizing the ubiquitin-proteasome system . The compound has a molecular formula of C10H22N2O4 and a molecular weight of 234.30 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylacetamide-PEG3-NH2 typically involves the coupling of a PEG chain with a methylacetamide group and an amine group. One common method involves the use of N-hydroxysuccinimide (NHS) esters, which are highly reactive toward amines at physiological pH . The reaction conditions usually involve mild temperatures and neutral to slightly basic pH to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Methylacetamide-PEG3-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with other molecules to form larger conjugates.
Common Reagents and Conditions
N-hydroxysuccinimide (NHS) Esters: Used for coupling reactions with amines.
Mild Bases: Such as triethylamine, to maintain a slightly basic pH during reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically larger conjugates or PROTAC molecules designed for specific protein degradation .
Aplicaciones Científicas De Investigación
Methylacetamide-PEG3-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized reagents and materials for research and development .
Mecanismo De Acción
The mechanism of action of Methylacetamide-PEG3-NH2 involves its role as a linker in PROTACs. PROTACs exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein .
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG3-NH2: Another PEG-based linker with a maleimide group.
PEG-NHS Esters: PEG derivatives with NHS ester groups for coupling reactions.
Uniqueness
Methylacetamide-PEG3-NH2 is unique due to its specific structure, which allows it to be used effectively in the synthesis of PROTACs. Its combination of a methylacetamide group and a PEG chain provides both stability and flexibility, making it a valuable tool in targeted protein degradation research .
Propiedades
Fórmula molecular |
C10H22N2O4 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-methylpropanamide |
InChI |
InChI=1S/C10H22N2O4/c1-12-10(13)2-4-14-6-8-16-9-7-15-5-3-11/h2-9,11H2,1H3,(H,12,13) |
Clave InChI |
ZRYLQVHXGQRNND-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


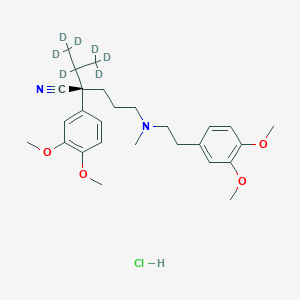
![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)
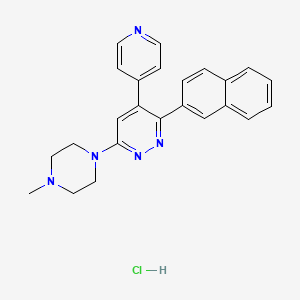
![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)
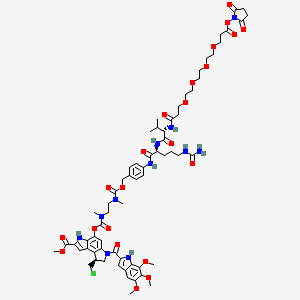

![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)
